

Inosine Oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inosine oxime*

Cat. No.: B1664684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine oxime, a derivative of the naturally occurring purine nucleoside inosine, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleosides, combined with the reactive properties of the oxime functional group, positions it as a compelling candidate for enzymatic inhibition and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of **inosine oxime**, details on its synthesis and biological activities, and general experimental protocols for its study.

Chemical and Physical Properties

Inosine oxime, also known as 6-Hydroxyadenosine, is a purine nucleoside analog. Its core structure consists of a hypoxanthine base attached to a ribose sugar, with an oxime functional group at the 6-position of the purine ring.[1]

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular characteristics of **inosine oxime** is presented in Table 1.

Table 1: Identifiers and Molecular Properties of **Inosine Oxime**

Property	Value	Reference(s)
IUPAC Name	2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol	[1]
Synonyms	Inosine, oxime; 6-Hydroxyadenosine; N- Hydroxyadenosine; 6-(Hydroxyamino)purine ribonucleoside	[2]
CAS Number	3414-62-8	[1] [2]
Molecular Formula	C10H13N5O5	[1] [2]
Molecular Weight	283.24 g/mol	[1]
Exact Mass	283.0917 g/mol	[1]
Canonical SMILES	C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO	[1]
InChI Key	QROZCFCNYCVEDO-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

The known physical and chemical properties of **inosine oxime** are summarized in Table 2. It is important to note the discrepancy in the reported boiling point values, which may be due to decomposition at high temperatures or prediction-based estimations.

Table 2: Physical and Chemical Properties of **Inosine Oxime**

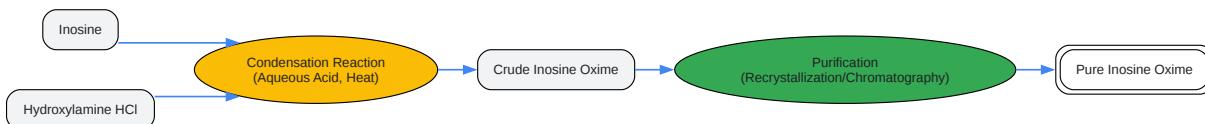
Property	Value	Reference(s)
Melting Point	195 °C (with decomposition)	[3]
Boiling Point	703.7 °C at 760 mmHg (Predicted) 425.8 °C (Rough Estimate)	[3]
Solubility	Soluble in DMSO	[1]
pKa (Predicted)	12.49 ± 0.20	
LogP (Predicted)	-2.33920	[3]
Vapor Pressure (Predicted)	0.0 ± 2.0 mmHg at 25°C	[3]
Refractive Index (Predicted)	1.897	[3]
Density (Predicted)	2.12 g/cm³	[3]

Spectral Data

Specific experimental spectral data for **inosine oxime** is not readily available in the cited literature. However, characteristic spectral features can be predicted based on its structure and the properties of oximes and nucleosides.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include those from the ribose sugar protons, the purine ring protons, and a characteristic signal for the oxime hydroxyl proton, which is often broad and its chemical shift can be concentration and solvent dependent.
 - ^{13}C NMR: Signals corresponding to the carbon atoms of the purine and ribose moieties would be expected. The carbon of the C=N-OH group would have a characteristic chemical shift. While a predicted ^{13}C NMR spectrum is mentioned in one source, the actual data is not provided.[3]
- Infrared (IR) Spectroscopy:

- Characteristic absorption bands for oximes include a broad O-H stretching vibration (typically around $3150\text{-}3650\text{ cm}^{-1}$), a C=N stretching vibration (around $1620\text{-}1690\text{ cm}^{-1}$), and an N-O stretching vibration (around $930\text{-}960\text{ cm}^{-1}$).[\[4\]](#)
- Mass Spectrometry (MS):
 - The exact mass of **inosine oxime** is 283.0917 Da.[\[1\]](#) Electron ionization mass spectrometry of the parent compound, inosine, shows a molecular ion peak at m/z 268.[\[5\]](#) For **inosine oxime**, a molecular ion peak at m/z 283 would be expected, along with fragmentation patterns corresponding to the loss of the oxime group, the ribose sugar, and other characteristic fragments.


Experimental Protocols

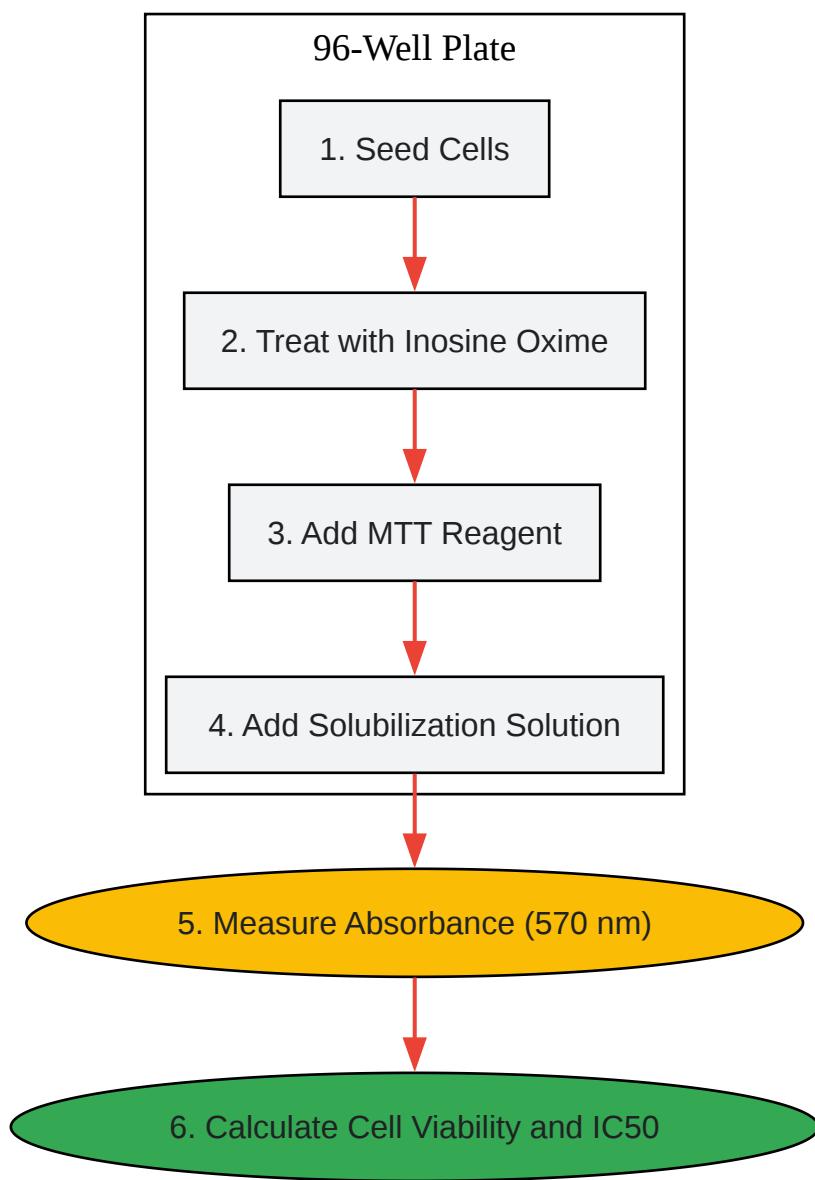
Synthesis of Inosine Oxime

A general method for the synthesis of **inosine oxime** involves the condensation reaction of inosine with hydroxylamine.[\[1\]](#) The following is a representative protocol that would require optimization for specific laboratory conditions.

Protocol: Synthesis of Inosine Oxime

- Dissolution: Dissolve inosine in an appropriate aqueous acidic solution (e.g., water with hydrochloric acid).
- Reaction: Add an excess of hydroxylamine hydrochloride to the inosine solution.
- Heating: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product.
- Isolation: Collect the crude product by filtration.
- Purification: Purify the crude **inosine oxime** by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.[\[1\]](#)

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **inosine oxime**.

Cytotoxicity Assessment (MTT Assay)

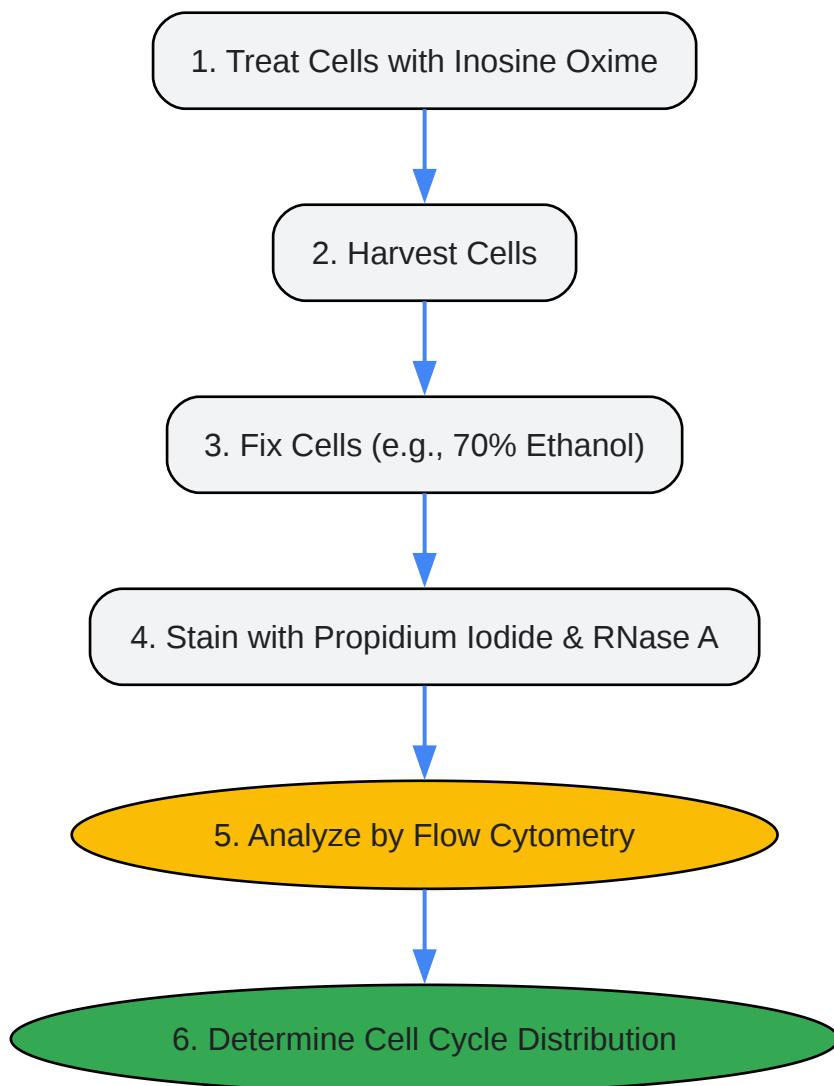
The cytotoxicity of **inosine oxime** can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Protocol: MTT Cytotoxicity Assay

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **inosine oxime** (and appropriate vehicle controls) and incubate for a desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

[Click to download full resolution via product page](#)

Caption: Workflow of the MTT assay for cytotoxicity assessment.


Cell Cycle Analysis (Flow Cytometry)

The effect of **inosine oxime** on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).^{[9][10][11][12]}

Protocol: Cell Cycle Analysis

- Cell Treatment: Culture cells with and without **inosine oxime** for a specified duration.

- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[12]
- Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[12]
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
- Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

[Click to download full resolution via product page](#)

Caption: Workflow for cell cycle analysis using flow cytometry.

Biological Activity and Signaling Pathways

Inosine oxime is reported to be an endogenous metabolite and exhibits toxic and mutagenic properties in both prokaryotic and eukaryotic cells.^[13] A primary mechanism of its biological activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).^[1]

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).^{[14][15]} Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.^[14] This depletion can lead to the arrest of cell proliferation and the induction of apoptosis.^[14] The mechanism of IMPDH involves the formation of a covalent enzyme-intermediate (E-XMP*), which is then hydrolyzed to release XMP.^[15] Inhibitors can target different stages of this catalytic cycle.^[16]

[Click to download full resolution via product page](#)

Caption: Inhibition of the IMPDH pathway by **inosine oxime**.

Other Potential Signaling Pathways

While the direct effects of **inosine oxime** on other signaling pathways are not well-documented, the parent compound, inosine, has been shown to influence several important cellular signaling cascades. For instance, inosine can activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.^[17] This activation by inosine appears to be independent of adenosine receptors and involves the upregulation of Rag GTPases.^[17] It is plausible that **inosine oxime**, as a structural analog, may interact with some of the same cellular targets as inosine, although further research is needed to confirm this.

Conclusion

Inosine oxime is a synthetic nucleoside analog with established in vitro biological activity, primarily as an inhibitor of IMPDH. This guide has summarized its known chemical and physical properties and provided generalized experimental protocols for its synthesis and biological evaluation. The conflicting boiling point data highlights the need for further experimental

verification. Moreover, a significant gap exists in the literature regarding detailed experimental data, including specific reaction conditions for synthesis, purification protocols, and comprehensive spectral characterization. Future research should focus on elucidating the precise mechanism of action of **inosine oxime**, exploring its effects on various signaling pathways beyond IMPDH inhibition, and conducting further studies to determine its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Inosine oxime | 3414-62-8 | >98% [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inosine [webbook.nist.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]
- 17. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inosine Oxime: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664684#inosine-oxime-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1664684#inosine-oxime-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com